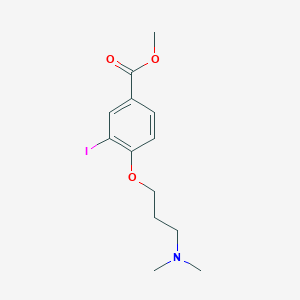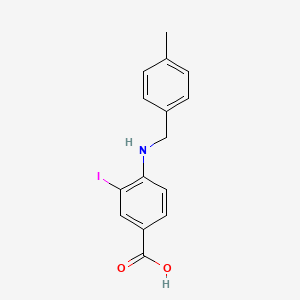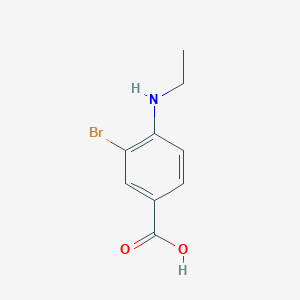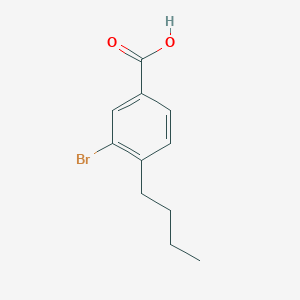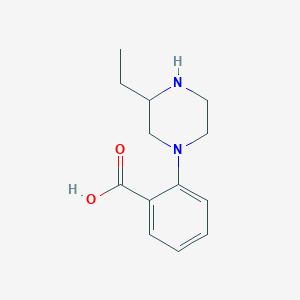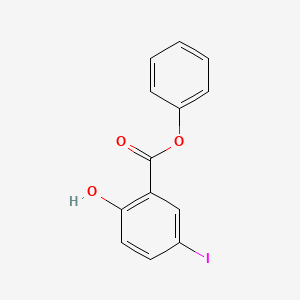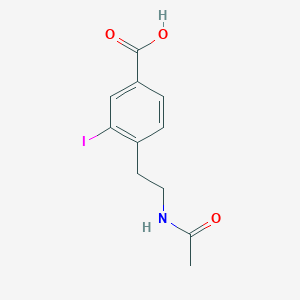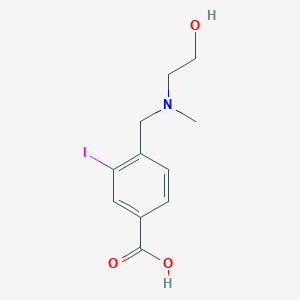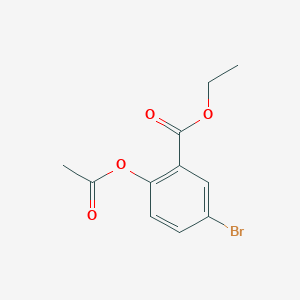
Ethyl 2-acetoxy-5-bromobenzoate
货号 B3185272
CAS 编号:
1131622-49-5
分子量: 287.11 g/mol
InChI 键: JHWLHWISZBHDPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetoxy-5-bromobenzoate is a chemical compound with the molecular formula C11H11BrO4 . It has an average mass of 287.107 Da and a monoisotopic mass of 285.984070 Da .
Synthesis Analysis
The synthesis of Ethyl 2-acetoxy-5-bromobenzoate can be achieved from Benzoic acid, 5-bromo-2-hydroxy-, ethyl ester, and Acetic anhydride . More detailed synthesis procedures and experimental details can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of Ethyl 2-acetoxy-5-bromobenzoate consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . Detailed structural analysis can be obtained using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-acetoxy-5-bromobenzoate, such as melting point, boiling point, and density, can be found in the referenced chemical databases .安全和危害
属性
CAS 编号 |
1131622-49-5 |
|---|---|
分子式 |
C11H11BrO4 |
分子量 |
287.11 g/mol |
IUPAC 名称 |
ethyl 2-acetyloxy-5-bromobenzoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-11(14)9-6-8(12)4-5-10(9)16-7(2)13/h4-6H,3H2,1-2H3 |
InChI 键 |
JHWLHWISZBHDPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 4-(3-(dimethylamino)propoxy)-3-iodobenzoate
1131614-90-8
3-Iodo-4-(4-methylbenzylamino)benzoic acid
1131614-91-9
3-Iodo-4-phenethoxybenzoic acid
1131614-92-0
4-(2-Fluorobenzyloxy)-3-iodobenzoic acid
1131614-94-2



